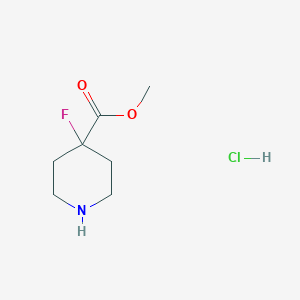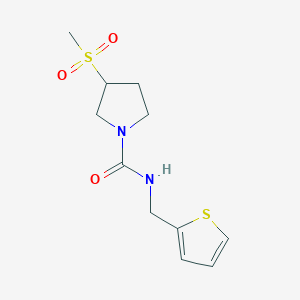
3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the methylsulfonyl group through sulfonylation reactions. The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the thiophen-2-ylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine ring or the thiophen-2-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N-(phenylmethyl)pyrrolidine-1-carboxamide
- 3-(methylsulfonyl)-N-(furan-2-ylmethyl)pyrrolidine-1-carboxamide
- 3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide
Uniqueness
3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-methylsulfonyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-18(15,16)10-4-5-13(8-10)11(14)12-7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFYXFSFVIHYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)
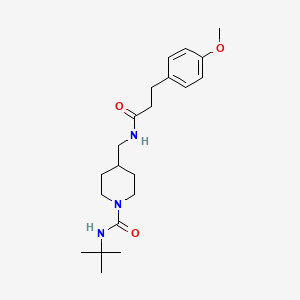
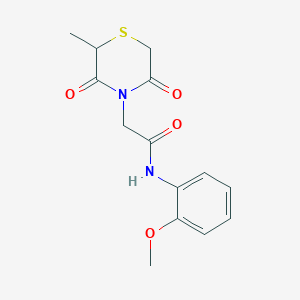
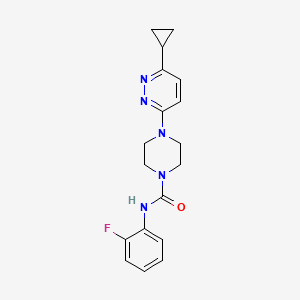
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2390510.png)
![2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid](/img/structure/B2390511.png)
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)
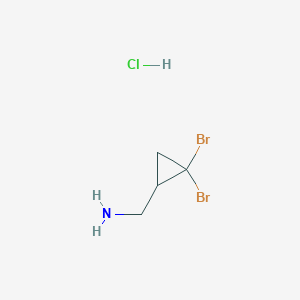
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)
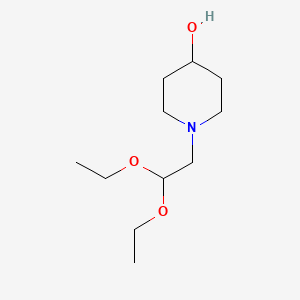
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)
